molecular formula C24H39NO2 B13408395 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one

3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one

Cat. No.: B13408395
M. Wt: 373.6 g/mol
InChI Key: ZSSFNSKKUXRGOA-NDMIVGHGSA-N
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Description

3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential pharmacological properties. The compound features a hydroxy group at the 3alpha position, a piperidinyl group at the 2beta position, and a ketone at the 17 position on the androstan backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of the hydroxy group at the 3alpha position.

    Piperidinylation: Introduction of the piperidinyl group at the 2beta position.

    Oxidation: Formation of the ketone at the 17 position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a ketone or carboxylic acid.

    Reduction: Reduction of the ketone group to a secondary alcohol.

    Substitution: Replacement of the piperidinyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ketone can yield a secondary alcohol.

Scientific Research Applications

    Chemistry: As a synthetic intermediate for the preparation of other steroidal compounds.

    Biology: Investigation of its effects on cellular processes and receptor binding.

    Medicine: Potential therapeutic applications, including as an androgen receptor modulator.

    Industry: Use in the synthesis of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, including anabolic and androgenic effects.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural androgen with a similar steroidal structure.

    Dihydrotestosterone (DHT): Another natural androgen with a similar structure but different functional groups.

    Nandrolone: A synthetic anabolic steroid with structural similarities.

Uniqueness

3alpha-Hydroxy-2beta-(piperidin-1-yl)-5alpha-androstan-17-one is unique due to the presence of the piperidinyl group at the 2beta position, which is not commonly found in natural androgens. This structural modification can influence its binding affinity and activity at androgen receptors, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C24H39NO2

Molecular Weight

373.6 g/mol

IUPAC Name

(2S,3S,5S,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C24H39NO2/c1-23-11-10-19-17(18(23)8-9-22(23)27)7-6-16-14-21(26)20(15-24(16,19)2)25-12-4-3-5-13-25/h16-21,26H,3-15H2,1-2H3/t16-,17-,18-,19-,20-,21-,23-,24-/m0/s1

InChI Key

ZSSFNSKKUXRGOA-NDMIVGHGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)N5CCCCC5)C

Origin of Product

United States

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